An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid: A Potential Modulator of GPR40/FFA1 in Metabolic Disease Research
An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid: A Potential Modulator of GPR40/FFA1 in Metabolic Disease Research
This guide provides a comprehensive technical overview of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a heterocyclic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthesis, and characterization, with a particular focus on its hypothesized role as an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
2-(2,3-Dihydrobenzofuran-6-yl)acetic acid, with the CAS number 152148-70-4, is a molecule featuring a dihydrobenzofuran scaffold linked to an acetic acid moiety at the 6-position of the benzofuran ring.[1][2][3][4] This structural motif is of considerable interest in medicinal chemistry due to the prevalence of the benzofuran and dihydrobenzofuran cores in a wide range of biologically active natural products and synthetic drugs.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 152148-70-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |
| Molecular Weight | 178.187 g/mol | [3][4] |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid | [3][4] |
| SMILES | OC(=O)CC1=CC2=C(CCO2)C=C1 | [3][4] |
| InChIKey | HBAUAIPLAXNUIM-UHFFFAOYSA-N | [3][4] |
The dihydrobenzofuran acetic acid scaffold has been identified as a key pharmacophore in the development of agonists for GPR40/FFA1, a receptor implicated in glucose-dependent insulin secretion.[6] This makes 2-(2,3-dihydrobenzofuran-6-yl)acetic acid and its analogues promising candidates for research into treatments for type 2 diabetes mellitus and other metabolic disorders.
Synthesis and Characterization
Proposed Synthesis Workflow
The proposed synthesis would begin with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to produce the key intermediate, 6-acetyl-2,3-dihydrobenzofuran. This intermediate would then undergo the Willgerodt-Kindler reaction, followed by hydrolysis to yield the target compound.
Caption: Proposed synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 6-Acetyl-2,3-dihydrobenzofuran (Friedel-Crafts Acylation)
-
To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
After the formation of the acylium ion, add 2,3-dihydrobenzofuran dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-acetyl-2,3-dihydrobenzofuran.
Step 2: Synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid (Willgerodt-Kindler Reaction and Hydrolysis)
-
In a reaction vessel, combine 6-acetyl-2,3-dihydrobenzofuran, sulfur, and an amine such as morpholine.[7]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and hydrolyze the resulting thioamide intermediate. This can be achieved by adding a strong acid (e.g., HCl) or base (e.g., NaOH) and heating.
-
After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system to yield 2-(2,3-dihydrobenzofuran-6-yl)acetic acid.
Characterization
The structure and purity of the synthesized 2-(2,3-dihydrobenzofuran-6-yl)acetic acid would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methylene protons of the acetic acid side chain. The integration of these signals would confirm the proton count of the molecule. While specific spectral data for this compound is not publicly available, related compounds have been characterized by ¹H NMR.[8]
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC.[9][10] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.
-
Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the [M-H]⁻ or [M+H]⁺ ion.
Biological Activity and Mechanism of Action
The primary biological interest in 2-(2,3-dihydrobenzofuran-6-yl)acetic acid lies in its potential as a GPR40/FFA1 receptor agonist.
The GPR40/FFA1 Receptor in Type 2 Diabetes
GPR40/FFA1 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[11] It is activated by medium to long-chain free fatty acids.[12] The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[6] This glucose-dependent mechanism of action is a highly desirable feature for a potential anti-diabetic drug, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[13]
Dihydrobenzofuran Acetic Acids as GPR40 Agonists
Several studies have highlighted the potential of dihydrobenzofuran acetic acid derivatives as potent and selective GPR40 agonists.[6] The structure-activity relationship (SAR) studies of this class of compounds have revealed that the carboxylic acid moiety is crucial for activity, likely through interaction with key residues in the receptor's binding pocket.[11] The dihydrobenzofuran scaffold serves as a rigid core to which various substituents can be added to modulate potency, selectivity, and pharmacokinetic properties.[13]
Caption: Hypothesized mechanism of action via GPR40/FFA1 signaling.
While no specific in vitro or in vivo data has been published for 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, its structural similarity to known GPR40 agonists strongly suggests that it would exhibit similar activity. Further experimental validation is required to confirm this hypothesis and to quantify its potency and efficacy.
Potential Applications and Future Directions
2-(2,3-Dihydrobenzofuran-6-yl)acetic acid represents a valuable tool for researchers investigating the role of GPR40/FFA1 in health and disease. Its potential applications include:
-
As a research tool: To probe the structure-activity relationships of GPR40 agonists and to study the physiological and pathophysiological roles of this receptor.
-
As a starting point for drug discovery: The dihydrobenzofuran scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties, with the aim of developing novel therapeutics for type 2 diabetes and other metabolic disorders.
Future research on this compound should focus on:
-
Definitive synthesis and characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization.
-
In vitro pharmacological profiling: Determination of its binding affinity and functional activity at the GPR40/FFA1 receptor, as well as selectivity profiling against other related receptors.
-
In vivo efficacy studies: Evaluation of its effects on glucose homeostasis and insulin secretion in animal models of type 2 diabetes.
Conclusion
2-(2,3-Dihydrobenzofuran-6-yl)acetic acid is a compound with significant potential in the field of metabolic disease research. Based on the well-established pharmacology of related dihydrobenzofuran acetic acid derivatives, it is strongly hypothesized to be an agonist of the GPR40/FFA1 receptor. While specific experimental data for this particular molecule is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and further investigation as a potential modulator of a key therapeutic target for type 2 diabetes.
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